molecular formula C24H30N2O5 B3793326 4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide

4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide

Cat. No.: B3793326
M. Wt: 426.5 g/mol
InChI Key: RMKVPUCIDSRWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core substituted with a piperidine ring, methoxy groups, and an acetyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Benzamide: The final step involves coupling the acetylated piperidine derivative with a benzamide precursor under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the acetyl and benzamide moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halides (e.g., bromine, chlorine), amines, or thiols under appropriate conditions (e.g., heat, catalysts).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(1-acetylpiperidin-4-yl)oxy]-3-methoxy-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide
  • **4-[(1-acetylpiperidin-4-yl)oxy]-3-methoxy-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide

Uniqueness

4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-17(27)26-14-11-20(12-15-26)31-22-9-8-19(16-23(22)30-3)24(28)25-13-10-18-6-4-5-7-21(18)29-2/h4-9,16,20H,10-15H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKVPUCIDSRWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NCCC3=CC=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide
Reactant of Route 5
4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
4-(1-acetylpiperidin-4-yl)oxy-3-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.